tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This structural feature imparts significant biological activity, making spirocyclic compounds valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: This intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
Industrial Production Methods
Industrial production methods for spirocyclic oxindoles typically involve scalable and efficient synthetic routes. These methods aim to maximize yield and minimize the use of hazardous reagents. The process described above can be adapted for large-scale production by optimizing reaction conditions and using continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxindole ring or other parts of the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic oxindoles .
Scientific Research Applications
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-ethyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
- tert-Butyl 7-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
- tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLTYMRDKUJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735310 |
Source
|
Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-61-8 |
Source
|
Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.